molecular formula C14H27BrO2 B14420569 Decyl 2-bromobutanoate CAS No. 86711-86-6

Decyl 2-bromobutanoate

Cat. No.: B14420569
CAS No.: 86711-86-6
M. Wt: 307.27 g/mol
InChI Key: PXWPPMIZSAEDJP-UHFFFAOYSA-N
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Description

Decyl 2-bromobutanoate is an organic compound with the molecular formula C14H27BrO2 It is a brominated ester, characterized by the presence of a bromine atom attached to the second carbon of a butanoate group, which is further esterified with a decyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Decyl 2-bromobutanoate can be synthesized through the esterification of 2-bromobutanoic acid with decanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Decyl 2-bromobutanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products such as decyl 2-hydroxybutanoate, decyl 2-aminobutanoate, or decyl 2-thiobutanoate can be formed.

    Reduction: The major product is decyl 2-bromobutanol.

    Hydrolysis: The products are 2-bromobutanoic acid and decanol.

Scientific Research Applications

Decyl 2-bromobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for drug development.

    Industry: This compound is used in the formulation of specialty chemicals, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of decyl 2-bromobutanoate involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The ester group can undergo hydrolysis or reduction, resulting in the release of active intermediates that can interact with biological molecules. These interactions can affect cellular pathways and enzyme activities, contributing to the compound’s overall effects .

Comparison with Similar Compounds

Similar Compounds

    Decyl 2-chlorobutanoate: Similar in structure but with a chlorine atom instead of bromine.

    Decyl 2-iodobutanoate: Contains an iodine atom in place of bromine.

    Decyl 2-fluorobutanoate: Features a fluorine atom instead of bromine.

Uniqueness

Decyl 2-bromobutanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated analogs. Bromine is more reactive than chlorine but less reactive than iodine, making this compound a versatile intermediate in organic synthesis .

Properties

CAS No.

86711-86-6

Molecular Formula

C14H27BrO2

Molecular Weight

307.27 g/mol

IUPAC Name

decyl 2-bromobutanoate

InChI

InChI=1S/C14H27BrO2/c1-3-5-6-7-8-9-10-11-12-17-14(16)13(15)4-2/h13H,3-12H2,1-2H3

InChI Key

PXWPPMIZSAEDJP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C(CC)Br

Origin of Product

United States

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